molecular formula C13H22BrNO2 B1480416 Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1824018-70-3

Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B1480416
CAS RN: 1824018-70-3
M. Wt: 304.22 g/mol
InChI Key: JAHRUPJRTPMZTM-UHFFFAOYSA-N
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Description

“Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate” is a chemical compound. It is also known as "1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester" . The compound has a molecular weight of 213.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-11(5-7-12)8-14-11/h4-8H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available literature.

Scientific Research Applications

Synthesis Routes

Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate and its related compounds have been synthesized through various routes, demonstrating their utility in accessing novel chemical spaces. For example, Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for further selective derivations, highlighting its importance in synthetic chemistry (Meyers et al., 2009). Similarly, the work by López et al. (2020) on the enantioselective synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid underscores the compound's relevance in the synthesis of antiviral agents, such as ledipasvir (López et al., 2020).

Molecular Structure

The molecular structure of related compounds has also been characterized. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, revealing its structure through single crystal X-ray diffraction analysis, which provides insights into the structural features of these spirocyclic compounds (Moriguchi et al., 2014).

Application in Drug Discovery

Innovative Scaffolds

The development of novel scaffolds for drug discovery is a significant application of this compound and its derivatives. Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes from four-membered-ring ketones, demonstrating the potential of these compounds as innovative scaffolds in drug discovery efforts (Chalyk et al., 2017).

Antineoplastic Activity

The antineoplastic activity of related compounds has also been explored. Mendes et al. (2019) synthesized dibenzo 1-azaspiro[4.5]decanes and evaluated their preliminary antineoplastic activity against drug-resistant leukemias, indicating the therapeutic potential of these spirocyclic compounds (Mendes et al., 2019).

properties

IUPAC Name

tert-butyl 2-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(13)9-14/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHRUPJRTPMZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate
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Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate
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Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate
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Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate
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Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate
Reactant of Route 6
Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate

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